Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic compound featuring a fused octahydropyrrolo[3,4-c]pyrrole core with an ethyl ester group at position 2. The "octahydro" designation indicates full saturation of the bicyclic system, distinguishing it from aromatic pyrrolo-pyridine derivatives. This structural rigidity may enhance its utility in medicinal chemistry, particularly in conformationally constrained drug design. Its tert-butyl analog, tert-butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, shares the bicyclic framework but includes an oxo group and a bulkier ester substituent, impacting solubility and reactivity .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-10-4-8(7)6-11/h7-8,10H,2-6H2,1H3 |
InChI Key |
KTBMEKRSICOQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2CNCC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites and altering the function of the target molecules.
Comparison with Similar Compounds
Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate ()
- Structure : Aromatic pyrrolo-pyridine fused system with a methoxy substituent.
- Key Differences : Aromaticity confers stability but reduces conformational flexibility compared to the saturated octahydro structure.
- Synthesis: Hydrogenation over Pd/C in ethanol (85% yield) .
- Applications : Likely explored for bioactivity due to nitrogen-rich heterocycles.
tert-Butyl 1-Oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate ()
2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives ()
Ethyl 4-Chloro-1H-pyrrole-2-carboxylate ()
- Structure: Monocyclic chlorinated pyrrole.
- Key Differences : Chlorine enhances electrophilicity, favoring nucleophilic substitution. Lacks fused bicyclic rigidity.
- Formula: C₇H₈ClNO₂ .
Physicochemical and Reactivity Profiles
- Aromatic vs. Saturated Systems : Aromatic derivatives (e.g., ) exhibit greater thermal stability but reduced solubility in polar solvents compared to saturated analogs.
- Ester Group Impact : Ethyl esters (e.g., target compound) are more labile than tert-butyl esters, favoring hydrolysis in acidic/basic conditions .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase reactivity toward nucleophiles, while electron-donating groups (e.g., methoxy in ) enhance resonance stabilization .
Research and Application Insights
- Medicinal Chemistry : Thiazolyl-substituted octahydropyrrolo derivatives () are candidates for targeted therapies due to sulfur’s role in biomolecular interactions.
- Material Science : The tert-butyl derivative’s stability () suits it for prolonged storage in reagent libraries.
- Limitations : Lack of explicit biological data for the target compound necessitates further studies to validate hypothesized applications.
Biological Activity
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a modulator of orexin receptors. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by the presence of a carboxylate group, which enhances its solubility and reactivity. The molecular formula is with a molar mass of approximately 185.25 g/mol. The compound typically exists as a hydrochloride salt, which aids in its stability and solubility in biological systems .
1. Orexin Receptor Modulation
Research indicates that derivatives of octahydropyrrolo compounds, including this compound, exhibit significant biological activity as orexin receptor modulators. Orexin receptors are crucial in regulating sleep-wake cycles and appetite, suggesting that these compounds may have therapeutic applications in treating sleep disorders and obesity .
2. Antimicrobial Properties
Preliminary studies have shown potential antimicrobial effects against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
3. Cytotoxicity
In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines. These findings suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Hantzsch-type Domino Reaction : This method involves nucleophilic C-addition followed by intramolecular nucleophilic addition to form the desired bicyclic structure .
- Palladium-Catalyzed Reactions : These reactions are utilized for synthesizing various derivatives that retain the core structure while introducing functional groups for enhanced biological activity .
Case Studies and Research Findings
A number of studies have explored the biological activity and pharmacological potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Orexin Receptor Modulation | Demonstrated modulation of orexin receptors influencing sleep patterns in animal models. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines with IC50 values ranging from 15 to 30 µM. |
Interaction Profiles
Understanding the interaction profiles of this compound with various neurotransmitter systems is crucial for assessing its therapeutic potential. Binding assays and functional studies on neuronal cells are necessary to elucidate these interactions further .
Q & A
Q. What are the standard synthetic routes for Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of pyrrole precursors or coupling reactions. For example, ethyl pyrrole-2-carboxylate derivatives are often reacted with acid chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions with bases like triethylamine to form acylated products . Yield optimization requires precise stoichiometry, inert atmospheres (e.g., nitrogen), and temperature control (e.g., 0–25°C). Lower yields (23–45% in ) highlight the need for purification techniques like column chromatography.
Q. Which spectroscopic methods are critical for characterizing this compound?
Key methods include:
- ESI-MS : Confirms molecular weight (e.g., m/z 309.3 for a related compound in ).
- <sup>1</sup>H NMR : Identifies substituent patterns (e.g., δ 7.50–7.57 ppm for aromatic protons in ).
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., R factor = 0.054 in ).
- HPLC : Assesses purity (>95% in ).
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of bicyclic pyrrolidine derivatives like this compound?
Stereochemical control relies on chiral catalysts or enantioselective reagents. For example, tert-butyl octahydropyrrolo[3,4-c]pyrrole derivatives in and specify (3aR,6aS) configurations, achieved using chiral auxiliaries or asymmetric hydrogenation. Microwave-assisted synthesis () may enhance enantiomeric excess by reducing side reactions.
Q. What mechanisms explain the anticancer activity of octahydropyrrolo[3,4-c]pyrrole derivatives, and how are IC50 values validated?
Derivatives like 1-[octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one show IC50 values of 1.9–8.7 μM in cancer cell lines (). Mechanisms include Wnt/β-catenin pathway inhibition and apoptosis induction. Validation requires:
- Dose-response assays : To calculate IC50 via nonlinear regression.
- Western blotting : Confirms target protein modulation (e.g., β-catenin downregulation).
- Flow cytometry : Measures apoptosis (Annexin V/PI staining).
Q. How do structural modifications (e.g., substituent changes) affect the compound's biological activity?
Substituents alter binding affinity and solubility. For instance:
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Conflicting data (e.g., NMR shifts due to rotamers) are addressed by:
- Variable-temperature NMR : Identifies dynamic equilibria.
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations.
- Computational modeling : Predicts spectra using DFT (Density Functional Theory).
Methodological Challenges
Q. How can synthetic byproducts be minimized in multi-step pyrrolo[3,4-c]pyrrole syntheses?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
